3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one
Overview
Description
“3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one” is a chemical compound with the molecular formula C19H20N2O2 and a molecular weight of 308.37 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound could involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC1=CC=CC2=C1NC(=O)C(=C2)CNCC3=CC=C(C=C3)OC .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 308.37 and a molecular formula of C19H20N2O2 .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research into compounds structurally related to 3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one often focuses on synthetic methodologies and the exploration of their chemical properties. For instance, studies have detailed the synthesis of analogues and derivatives through various chemical reactions, highlighting their potential as scaffolds in medicinal chemistry and material science. The synthesis of quinolin-2-one derivatives involves strategic functionalization and cyclization reactions that showcase the chemical versatility of these compounds. Such synthetic routes are crucial for developing new molecules with potential applications in drug discovery and materials chemistry (Walz & Sundberg, 2000).
Anticancer and Antimicrobial Activity
Some derivatives of quinolin-2-one have been investigated for their biological activities, including anticancer and antimicrobial effects. These studies involve the design, synthesis, and biological evaluation of novel compounds to identify promising therapeutic agents. For example, novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids have demonstrated significant anticancer activity against specific cell lines, underscoring the therapeutic potential of these compounds in oncology. Moreover, docking studies have provided insights into their mode of action, offering a basis for further optimization and development (Bolakatti et al., 2020).
Chemical Constituents and Natural Products
Investigations into natural products have also identified quinolin-2-one derivatives as active components in various plant species, revealing their role in the bioactivity of natural extracts. Such discoveries not only enrich our understanding of natural product chemistry but also open avenues for the development of novel compounds with unique biological activities. The isolation and structural elucidation of these compounds from natural sources highlight the diversity of chemical entities in the natural world and their potential applications in pharmacology and biochemistry (Tangjitjaroenkun et al., 2012).
Properties
IUPAC Name |
3-[[(4-methoxyphenyl)methylamino]methyl]-8-methyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-4-3-5-15-10-16(19(22)21-18(13)15)12-20-11-14-6-8-17(23-2)9-7-14/h3-10,20H,11-12H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLNVFUOBDMNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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